10-Acetoacetyl Paclitaxel is a derivative of the widely used chemotherapeutic agent paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is recognized as an impurity of paclitaxel and has garnered attention due to its potential implications in drug formulation and efficacy.
10-Acetoacetyl Paclitaxel is primarily obtained through the semi-synthesis of paclitaxel from its precursor, 10-deacetylpaclitaxel, which is a natural product found in various Taxus species. The synthesis involves chemical modifications to the natural compound to enhance its pharmacological properties or to facilitate its production.
This compound belongs to the class of taxanes, which are a group of diterpenoid compounds known for their ability to inhibit cell division by stabilizing microtubules. Taxanes are crucial in cancer therapy due to their effectiveness against various malignancies.
The synthesis of 10-Acetoacetyl Paclitaxel can be performed through several methods, primarily involving semi-synthetic pathways that utilize 10-deacetylpaclitaxel as a starting material.
The reaction conditions typically involve the use of solvents such as dichloromethane or ethyl acetate for purification post-reaction. Chromatography techniques are employed for the final purification stages, ensuring high purity levels in the final product .
The molecular formula for 10-Acetoacetyl Paclitaxel is , with a molecular weight of approximately 395.45 g/mol.
The structure features a complex arrangement characteristic of taxanes, including multiple hydroxyl groups and ester functionalities that contribute to its biological activity. The presence of an acetoacetyl group at the C-10 position distinguishes it from other paclitaxel derivatives.
The primary chemical reactions involved in synthesizing 10-Acetoacetyl Paclitaxel include:
These reactions are critical for modifying the pharmacological properties and enhancing the therapeutic efficacy of paclitaxel derivatives.
The use of specific catalysts and reaction conditions can significantly influence the yield and purity of 10-Acetoacetyl Paclitaxel. For instance, employing Lewis acids or organocatalysts during acetylation can improve reaction rates and selectivity .
The mechanism by which 10-Acetoacetyl Paclitaxel exerts its effects is primarily through the stabilization of microtubules during cell division, thereby inhibiting mitosis. This action leads to apoptosis in rapidly dividing cancer cells, making it effective against various types of tumors.
10-Acetoacetyl Paclitaxel has potential applications in:
10-Acetoacetyl Paclitaxel (CAS: 2757197-26-3; synonyms: Paclitaxel EP Impurity J, 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel) is a semi-synthetic taxane derivative with the molecular formula C₄₉H₅₃NO₁₅ and a molecular weight of 895.94 g/mol [4] [6]. Its IUPAC name is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-6-((3-oxobutanoyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate [3] [8]. The compound features a complex tetracyclic core characteristic of taxanes, with a critical acetoacetyl group (–OC(O)CH₂C(O)CH₃) esterified at the C10 position (Fig. 1). This modification replaces the native C10 acetyl group in paclitaxel (C₄₇H₅₁NO₁₄) [2] [7], increasing molecular weight by 42 atomic mass units.
The structure contains 11 chiral centers, with absolute configurations rigorously confirmed via NMR and X-ray crystallography of analogous taxanes. Key stereochemical features include the 2'R,3'S configuration in the C13 side chain and the 4S,5S,7R,10S orientations in the baccatin core [4] [9]. The acetoacetyl moiety introduces a reactive β-keto ester system, altering electronic properties and steric accessibility compared to paclitaxel.
Table 1: Structural Data for 10-Acetoacetyl Paclitaxel
Parameter | Value |
---|---|
Molecular Formula | C₄₉H₅₃NO₁₅ |
Molecular Weight | 895.94 g/mol |
CAS Number | 2757197-26-3 |
IUPAC Name | 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel |
Key Functional Group | C10 acetoacetyl ester |
Chiral Centers | 11 |
The acetoacetyl modification profoundly influences solubility and stability. Like paclitaxel, 10-Acetoacetyl Paclitaxel is lipophilic (logP ~3.5), exhibiting negligible solubility in water but moderate solubility in organic solvents like acetonitrile, methanol, and chloroform [5] [8]. The β-keto ester in the acetoacetyl group enhances polarity slightly compared to paclitaxel, though insufficient to overcome overall hydrophobicity.
Stability assessments indicate sensitivity to hydrolysis, oxidation, and photodegradation. The C10 ester bond is susceptible to enzymatic and alkaline hydrolysis, reverting to 10-deacetylpaclitaxel. The β-keto system also facilitates enolization under acidic conditions, potentially forming degradation products [4] [8]. Thermal analyses (DSC/TGA) show decomposition above 200°C, consistent with taxane thermal instability [6]. For long-term storage, recommendations include anhydrous conditions at 2–8°C under inert gas to minimize hydrolysis and oxidation [4] [8].
HPLC-UV and LC-MS analyses reveal that the ~90% purity grade contains predominantly the title compound, with impurities including residual paclitaxel (~3–5%), 7-epi-paclitaxel isomers, and oxidation byproducts [3] [8]. These profiles align with pharmacopeial standards for reference materials in analytical applications [4].
Structurally, 10-Acetoacetyl Paclitaxel diverges from paclitaxel at C10, where paclitaxel has an acetyl group (–OC(O)CH₃) instead of the acetoacetyl moiety [7]. Docetaxel, another major derivative, lacks the C10 acetate entirely and features a tert-butoxycarbonyl group on the C13 side chain [2] [7]. These modifications significantly alter biochemical behavior:
Table 2: Biological and Functional Comparisons with Key Taxanes
Property | Paclitaxel | 10-Acetoacetyl Paclitaxel | Docetaxel |
---|---|---|---|
Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₉H₅₃NO₁₅ | C₄₃H₅₃NO₁₄ |
Molecular Weight | 853.91 g/mol | 895.94 g/mol | 807.88 g/mol |
C10 Modification | Acetyl | Acetoacetyl | Hydroxyl |
Microtubule Affinity | High | Moderate* | Higher than paclitaxel |
Primary Role | Anticancer drug | Synthetic intermediate/Impurity | Anticancer drug |
Inferred from structural analogies and tubulin binding studies of C10-modified taxanes [7] [10] |
Biologically, the acetoacetyl group reduces microtubule-stabilizing activity. Paclitaxel binds β-tubulin, promoting GTP-independent microtubule assembly and mitotic arrest. The bulky C10 group in 10-Acetoacetyl Paclitaxel sterically hinders optimal binding to the taxane pocket, as confirmed by reduced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ >1 μM vs. paclitaxel’s 2–10 nM) [5] [10]. This positions the compound primarily as a synthetic precursor or process-related impurity rather than a therapeutic agent [4] [8].
In semi-synthetic pathways, 10-Acetoacetyl Paclitaxel serves as an intermediate in modifying paclitaxel’s C10 position. It can be hydrolyzed to 10-deacetyl derivatives or reduced to novel analogs, leveraging the reactivity of the β-keto ester [3] [9]. Its detection as "Paclitaxel EP Impurity J" in pharmacopeial testing underscores its significance in quality control during paclitaxel manufacturing [4] [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7